5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
CAS No.: 443673-79-8
Cat. No.: VC6881943
Molecular Formula: C17H12N4O3S
Molecular Weight: 352.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443673-79-8 |
|---|---|
| Molecular Formula | C17H12N4O3S |
| Molecular Weight | 352.37 |
| IUPAC Name | 5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
| Standard InChI | InChI=1S/C17H12N4O3S/c22-15-9-18-16-13-6-1-2-7-14(13)19-17(20(15)16)25-10-11-4-3-5-12(8-11)21(23)24/h1-8H,9-10H2 |
| Standard InChI Key | BSUDMWFUYQDZCC-UHFFFAOYSA-N |
| SMILES | C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
The compound 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule belonging to the class of imidazoquinazolines. It features a quinazolinone core, a nitrophenylmethyl sulfanyl group, and lacks a specific side chain like butan-2-yl, which is present in related compounds. This structural framework suggests potential biological activity, making it an interesting subject in medicinal chemistry.
Synthesis
The synthesis of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented, general methods for synthesizing similar imidazoquinazoline derivatives often involve condensation reactions, cyclization steps, and the incorporation of the nitrophenylmethyl sulfanyl group through appropriate reagents.
Comparison with Related Compounds
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| 2-(butan-2-yl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one | Imidazoquinazoline core, butan-2-yl side chain, nitrophenylmethyl sulfanyl group | Potential medicinal applications due to its structural complexity. |
| N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide | Imidazoquinazoline core, butyl group, propanamide structure | Potential biological activities due to its unique molecular structure. |
| N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide | Imidazoquinazoline core, furan ring, nitrophenyl moiety | Promising biological properties, including antimicrobial and anticancer effects. |
Future Research Directions
Future studies should focus on elucidating the specific mechanisms of action and therapeutic potential of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one. This could involve in vitro and in vivo experiments to assess its efficacy against various biological targets, as well as detailed structural-activity relationship (SAR) studies to optimize its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume